molecular formula C9H8N2O2 B184827 4-Hydroxy-8-methoxycinnoline CAS No. 90417-27-9

4-Hydroxy-8-methoxycinnoline

Cat. No.: B184827
CAS No.: 90417-27-9
M. Wt: 176.17 g/mol
InChI Key: VCZBHAXHTXDOHL-UHFFFAOYSA-N
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Description

4-Hydroxy-8-methoxycinnoline is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ It is a derivative of cinnoline, characterized by the presence of a hydroxyl group at the fourth position and a methoxy group at the eighth position on the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxycinnoline can be achieved through multiple synthetic routes. One common method involves the reaction of 2-amino-3-methoxyacetophenone with sodium nitrite in the presence of hydrochloric acid, followed by cyclization to form the cinnoline ring . The reaction conditions typically involve maintaining a low temperature (0°C) during the addition of sodium nitrite to prevent side reactions. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-methoxycinnoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-8-methoxycinnoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methoxycinnoline varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity towards molecular targets. Pathways involved may include oxidative stress response and apoptosis in cancer cells.

Comparison with Similar Compounds

    4-Hydroxyquinoline: Similar structure but lacks the methoxy group.

    8-Hydroxyquinoline: Similar structure but lacks the hydroxyl group at the fourth position.

    4-Hydroxy-2-quinolone: Contains a similar hydroxyl group but differs in the overall ring structure.

Uniqueness: 4-Hydroxy-8-methoxycinnoline is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs.

Properties

IUPAC Name

8-methoxy-1H-cinnolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(12)5-10-11-9(6)8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZBHAXHTXDOHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356981
Record name 4-Hydroxy-8-methoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90417-27-9, 1204652-84-5
Record name 8-Methoxy-4-cinnolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90417-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-4(1H)-cinnolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204652-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-8-methoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-METHOXY-4-CINNOLINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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